2-Fluoro-5-(trifluoromethyl)pyrimidine

Description

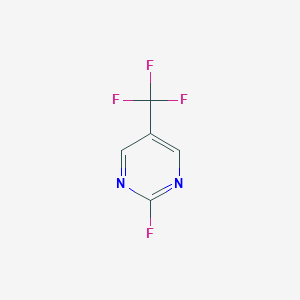

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F4N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWJTWUFYSMONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602138 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214344-68-9 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-5-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 2-Fluoro-5-(trifluoromethyl)pyrimidine. Due to its fluorinated pyrimidine core, this compound is of significant interest to researchers in medicinal chemistry and materials science. This document consolidates available data on its physical characteristics, offers standardized experimental protocols for their determination, and presents logical workflows for its synthesis and characterization. This guide is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and development.

Introduction

This compound is a halogenated heterocyclic organic compound. The presence of both a fluorine atom and a trifluoromethyl group on the pyrimidine ring is expected to confer unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding interactions with biological targets, making it a molecule of interest in the design of novel therapeutic agents and functional materials. This guide aims to provide a detailed summary of its physical properties to aid in its further investigation and application.

Core Physical Properties

Precise experimental data for this compound is not extensively available in public literature. The following table summarizes the available predicted and known data for the compound and its structural analogs for comparative purposes.

Table 1: Physical Properties of this compound and Related Compounds

| Property | This compound | 2-Chloro-5-(trifluoromethyl)pyrimidine[1][2] | 2-Fluoro-5-(trifluoromethyl)pyridine[3] |

| CAS Number | 1214344-68-9[4] | 69034-12-4[2] | 69045-82-5[3] |

| Molecular Formula | C₅H₂F₄N₂ | C₅H₂ClF₃N₂[1] | C₆H₃F₄N[3] |

| Molecular Weight | 166.08 g/mol | 182.53 g/mol [1] | 165.09 g/mol [3] |

| Melting Point | Data not available | 48-52 °C[1][2] | Not Applicable (Liquid at RT) |

| Boiling Point | 195.8 ± 50.0 °C (Predicted) | Data not available | 118-122 °C[5] |

| Density | 1.461 ± 0.06 g/cm³ (Predicted) | Data not available | 1.368 g/mL at 25 °C[3] |

| Solubility | Data not available | Data not available | Data not available |

| Physical State | Predicted to be liquid or low-melting solid at room temperature. | Solid[1][2] | Liquid[3] |

Experimental Protocols for Physical Property Determination

The following are detailed, generalized experimental protocols that can be adapted for the precise determination of the physical properties of this compound.

Melting Point Determination

This protocol is applicable if the compound is a solid at room temperature.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is pure and dry. If necessary, pulverize a small amount of the crystalline solid using a mortar and pestle to obtain a fine powder.

-

Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the open end into the powder and then tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted.

-

The melting point is reported as the range between these two temperatures.[5][6][7][8]

Boiling Point Determination (Micro Method)

This protocol is suitable for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Clamp and stand

Procedure:

-

Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Place the capillary tube, with the sealed end pointing up, into the test tube.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly into the heating bath, ensuring the sample is below the level of the heating medium.

-

Heat the bath gradually while stirring to ensure even temperature distribution.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Once a steady stream of bubbles is observed, turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[1][9][10][11]

Solubility Determination

This protocol provides a qualitative assessment of solubility in various solvents.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rods

-

A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane, 5% aq. HCl, 5% aq. NaOH)

Procedure:

-

Place a small, accurately measured amount of this compound (e.g., 10 mg for a solid or 10 µL for a liquid) into a series of clean, dry test tubes.

-

To each test tube, add a specific volume (e.g., 1 mL) of a different solvent.

-

Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by stirring.

-

Visually inspect the mixture to determine if the compound has dissolved completely.

-

Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent.

-

For water-soluble compounds, the pH of the resulting solution can be tested with litmus paper to indicate acidic or basic properties.[3][4][12][13]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. 2-Chloro-5-(trifluoromethyl)pyrimidine 96 69034-12-4 [sigmaaldrich.com]

- 3. scribd.com [scribd.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ursinus.edu [ursinus.edu]

- 7. chm.uri.edu [chm.uri.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. chem.ws [chem.ws]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)pyrimidine: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-(trifluoromethyl)pyrimidine is a key heterocyclic building block in medicinal chemistry, prized for the unique physicochemical properties imparted by its fluorine and trifluoromethyl substituents. The strategic incorporation of these moieties can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its role as a vital intermediate in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers in their drug discovery and development endeavors.

Chemical Structure and Properties

This compound is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3 of the ring. A fluorine atom is substituted at the 2-position, and a trifluoromethyl group is attached at the 5-position.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

The presence of both a fluorine atom and a trifluoromethyl group significantly influences the electronic properties and lipophilicity of the pyrimidine core. The trifluoromethyl group is a strong electron-withdrawing group, which can impact the pKa of the molecule and its ability to participate in hydrogen bonding. Increased lipophilicity, conferred by the fluorinated substituents, can improve cell membrane permeability, a crucial factor for drug efficacy.

| Property | Value | Reference |

| CAS Number | 1214344-68-9 | [1] |

| Molecular Formula | C₅H₂F₄N₂ | [1] |

| Molecular Weight | 166.08 g/mol | [2] |

| Predicted Boiling Point | 195.8 ± 50.0 °C | |

| Predicted Density | 1.461 ± 0.06 g/cm³ |

Spectral Data:

-

¹H NMR: A complex multiplet signal in the aromatic region is expected for the two protons on the pyrimidine ring.

-

¹³C NMR: Signals for the carbon atoms of the pyrimidine ring and the trifluoromethyl group would be observed, with characteristic splitting patterns due to C-F coupling.

-

¹⁹F NMR: Two distinct signals would be expected, one for the fluorine atom at the 2-position and another for the trifluoromethyl group at the 5-position.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 166, with fragmentation patterns characteristic of the pyrimidine ring and the loss of fluorine and trifluoromethyl moieties.

Synthesis

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction, starting from its chlorinated analogue, 2-chloro-5-(trifluoromethyl)pyrimidine.

General Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Fluorination of 2-Chloro-5-(trifluoromethyl)pyrimidine

This protocol is based on established methods for the fluorination of chloro-heterocycles.

Materials:

-

2-Chloro-5-(trifluoromethyl)pyrimidine

-

Potassium fluoride (KF), spray-dried

-

Dimethylformamide (DMF), anhydrous

-

Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Distillation apparatus or column chromatography setup

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add spray-dried potassium fluoride (1.5 - 2.0 equivalents) and anhydrous dimethylformamide.

-

Heat the mixture with stirring to a temperature between 120-150 °C to ensure a fine suspension of the fluoride salt.

-

Add 2-chloro-5-(trifluoromethyl)pyrimidine (1.0 equivalent) to the heated suspension.

-

Maintain the reaction mixture at the elevated temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a larger volume of cold water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. The pyrimidine scaffold is a common feature in many approved drugs, and the introduction of fluorine and trifluoromethyl groups can fine-tune their pharmacological properties.

Role as a Pharmaceutical Intermediate:

The reactivity of the fluorine atom at the 2-position allows for its displacement by various nucleophiles (e.g., amines, alcohols, thiols), enabling the construction of diverse molecular libraries for high-throughput screening. This makes this compound a valuable starting material for the synthesis of targeted therapies.

Therapeutic Areas:

Derivatives of this compound have shown promise in several therapeutic areas:

-

Oncology: Many kinase inhibitors incorporate a pyrimidine core. The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases, leading to potent inhibition.

-

Antiviral Agents: Pyrimidine nucleoside analogues are a cornerstone of antiviral therapy. The incorporation of fluorine can block metabolic pathways essential for viral replication.

-

Antifungal Agents: Fluorinated pyrimidines can interfere with fungal cell wall synthesis or other essential cellular processes.

Quantitative Biological Data for Trifluoromethyl Pyrimidine Derivatives:

While specific data for the parent compound is limited, numerous studies have reported the biological activity of its derivatives.

| Compound Class | Target/Organism | Activity (IC₅₀/EC₅₀) | Reference |

| Pyrimidine-based EGFR Inhibitors | A549, MCF-7, PC-3 cells | µM range | [3] |

| Thiazolo[4,5-d]pyrimidine Derivatives | Various cancer cell lines | µM range | [4] |

| Pyrimidine Derivatives | Botrytis cinerea | Inhibition rates >90% | [5] |

| Pyrimidine Derivatives | Tobacco Mosaic Virus (TMV) | EC₅₀ in µg/mL range | [6] |

Signaling Pathways

The biological activity of drugs derived from this compound is often attributed to their interaction with specific signaling pathways implicated in disease pathogenesis.

De Novo Pyrimidine Synthesis Pathway:

The de novo synthesis of pyrimidines is a fundamental cellular process essential for DNA and RNA synthesis. This pathway is often upregulated in cancer cells to support rapid proliferation.

Caption: Simplified overview of the de novo pyrimidine synthesis pathway.

Fluorinated pyrimidine analogs can act as inhibitors of key enzymes in this pathway, such as thymidylate synthase, leading to the disruption of DNA synthesis and cell death in cancer cells.

Kinase Signaling Pathways in Cancer:

Many derivatives of this compound are designed as kinase inhibitors. These molecules often target aberrant signaling pathways that drive cancer cell growth and survival.

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel pharmaceutical compounds. Its unique structural features provide a powerful tool for medicinal chemists to optimize the properties of drug candidates across a range of therapeutic areas. The synthetic routes and biological contexts outlined in this guide are intended to facilitate further research and development of innovative medicines based on this important chemical scaffold. As our understanding of disease pathways deepens, the strategic application of intermediates like this compound will continue to be a cornerstone of modern drug discovery.

References

- 1. This compound | C5H2F4N2 | CID 20071885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 100345-66-2|5-Fluoro-2-(trifluoromethyl)pyrimidine|BLD Pharm [bldpharm.com]

- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Fluoro-5-(trifluoromethyl)pyrimidine, a key building block in the development of novel pharmaceuticals and agrochemicals. The document details established methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key reactions.

Executive Summary

The synthesis of this compound is primarily achieved through two strategic pathways. The most common and industrially relevant approach involves a halogen exchange (Halex) reaction on a readily accessible chlorinated precursor. An alternative route proceeds via the functionalization of a pyrimidinol intermediate. This guide will explore both pathways, providing the necessary data and protocols for their successful implementation in a laboratory setting.

Core Synthesis Pathways

The two principal strategies for the synthesis of this compound are:

-

Pathway 1: Halogen Exchange (Halex) from a Chloro-Precursor. This is a robust and widely adopted method that leverages the commercial availability or straightforward synthesis of 2-chloro-5-(trifluoromethyl)pyrimidine.

-

Pathway 2: From 5-(trifluoromethyl)pyrimidin-2-ol. This pathway offers an alternative disconnection, starting from a hydroxyl-substituted pyrimidine and converting it to the target fluoro-compound.

The logical relationship between these pathways is illustrated in the diagram below.

Quantitative Data Summary

The following tables provide a summary of reported and estimated quantitative data for the key steps in the synthesis of this compound. This allows for a direct comparison of the different synthetic routes.

| Pathway 1: Halex Reaction - Precursor Synthesis | Starting Material | Product | Key Reagents | Reported Yield | Purity | Reference |

| Step 1a | Uracil | 5-(Trifluoromethyl)uracil | CF₃SO₂Na, t-BuOOH | High (ratio > 97%) | Not reported | [1] |

| Step 1b | 5-(Trifluoromethyl)uracil | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | POCl₃, DIPEA | 72.9% | 98% | [1] |

| Step 1c (analogy) | 2-Chloro-5-methylpyridine | 2-Chloro-5-trichloromethylpyridine | Cl₂, AIBN | 82.7% | Not reported | [2] |

| Pathway 1: Halex Reaction - Final Fluorination Step | Starting Material | Product | Key Reagents | Estimated Yield | Purity | Reference (Analogous) |

| Step 2 | 2-Chloro-5-(trifluoromethyl)pyrimidine | This compound | KF or CsF, Phase Transfer Catalyst | 60-80% | >95% | [2][3] |

| Pathway 2: From Hydroxyl Precursor | Starting Material | Product | Key Reagents | Reported Yield | Purity | Reference |

| Step 1 | 1,3-Diamino-2-hydroxypropane, Ethyl trifluoroacetate | 2-(Trifluoromethyl)pyrimidine-5-ol | p-Toluenesulfonyl chloride, base | High | Not reported | [4] |

| Step 2 | 2-(Trifluoromethyl)pyrimidine-5-ol | This compound | (1) TsCl, py (2) KF | Estimated Moderate | Not reported | - |

Experimental Protocols

Pathway 1: Halex Reaction

This pathway involves the synthesis of the chloro-precursor followed by a nucleophilic fluorination.

Workflow for Pathway 1

Step 1: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine[1]

-

Trifluoromethylation of Uracil:

-

To a jacketed reactor, charge uracil (1 eq.), sodium trifluoromethanesulfinate (2.9 eq.), and ferrous sulfate heptahydrate (catalytic amount) in water.

-

Heat the suspension to 40°C.

-

Slowly add a 70% aqueous solution of tert-butyl hydroperoxide (5 eq.) while maintaining the internal temperature between 55-75°C.

-

After the addition, stir the mixture at 50-60°C for 0.5-1.0 hour, monitoring the reaction by HPLC until the uracil:5-TFU ratio is <3:97.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic phase, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-trifluoromethyluracil (5-TFU).

-

-

Chlorination of 5-Trifluoromethyluracil:

-

To the crude 5-TFU, add phosphoryl chloride (POCl₃) and a tertiary amine base such as diisopropylethylamine (DIPEA).

-

Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or HPLC).

-

Carefully quench the reaction mixture with ice-water.

-

Extract the product with an organic solvent (e.g., dichloromethane or MTBE).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 2,4-dichloro-5-(trifluoromethyl)pyrimidine as a colorless oil.

-

Step 2: Fluorination of 2-Chloro-5-(trifluoromethyl)pyrimidine (Proposed Protocol based on Analogy)[2][3]

Note: 2-Chloro-5-(trifluoromethyl)pyrimidine can be sourced commercially or synthesized via selective reduction of the 2,4-dichloro precursor.

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-chloro-5-(trifluoromethyl)pyrimidine (1 eq.), spray-dried potassium fluoride (2-3 eq.), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide or 18-crown-6, 0.1 eq.).

-

Add a high-boiling polar aprotic solvent such as anhydrous dimethyl sulfoxide (DMSO) or sulfolane.

-

Heat the reaction mixture to 120-160°C and stir vigorously.

-

Monitor the progress of the reaction by GC-MS or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography on silica gel to yield this compound.

Pathway 2: From 5-(trifluoromethyl)pyrimidin-2-ol

This pathway provides an alternative route, particularly if the hydroxyl precursor is readily available.

Workflow for Pathway 2

Step 1: Synthesis of 2-(Trifluoromethyl)pyrimidine-5-ol[4]

A multi-step synthesis starting from 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate, followed by reaction with p-toluenesulfonyl chloride and subsequent treatment with a base, can be employed to produce 2-(trifluoromethyl)pyrimidine-5-ol.

Step 2: Conversion to this compound (Proposed Protocol)

-

Activation of the Hydroxyl Group:

-

Dissolve 2-(trifluoromethyl)pyrimidine-5-ol (1 eq.) in a suitable solvent such as pyridine or dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.1 eq.).

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Wash, dry, and concentrate the organic phase to obtain the activated intermediate.

-

-

Nucleophilic Fluorination:

-

Dissolve the activated intermediate in a polar aprotic solvent (e.g., DMF or DMSO).

-

Add a source of fluoride, such as tetrabutylammonium fluoride (TBAF) or potassium fluoride with a phase-transfer catalyst.

-

Heat the reaction mixture and monitor for the formation of the product.

-

Upon completion, perform an aqueous work-up and extract the product.

-

Purify the crude product by chromatography or distillation to obtain this compound.

-

Conclusion

The synthesis of this compound is a critical process for the advancement of various chemical industries. The Halex pathway, particularly when starting from the commercially available 2-chloro-5-(trifluoromethyl)pyrimidine, represents the most direct and efficient route. The alternative pathway starting from the corresponding pyrimidinol offers a viable, albeit potentially longer, alternative. The choice of pathway will ultimately depend on the availability of starting materials, scalability requirements, and the specific capabilities of the research or production facility. The protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this important fluorinated heterocyclic compound.

References

- 1. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]

The Advent of a Key Fluorinated Building Block: A Technical Guide to 2-Fluoro-5-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthetic methodologies of 2-Fluoro-5-(trifluoromethyl)pyrimidine, a pivotal fluorinated building block in modern medicinal chemistry and agrochemical research. The strategic incorporation of fluorine atoms and a trifluoromethyl group into the pyrimidine scaffold imparts unique physicochemical properties that enhance the biological activity and pharmacokinetic profiles of parent molecules.

Historical Context and Discovery

The journey to this compound is rooted in the broader history of organofluorine chemistry. The first synthesis of an aromatic compound bearing a trifluoromethyl group was achieved in 1898 by Swarts.[1] However, it was not until the mid-20th century that the introduction of trifluoromethyl groups into heterocyclic rings, such as pyridine in 1947, began to gain significant attention.[1]

While a definitive publication marking the "discovery" of this compound is not readily apparent in the surveyed literature, its development can be understood as a logical progression in the exploration of fluorinated pharmacophores. The synthesis of related compounds, such as 2-chloro-5-(trifluoromethyl)pyridine and various trifluoromethylated pyrimidines, paved the way for the targeted synthesis of this specific isomer.[1] The primary route to this compound involves a halogen exchange (Halex) reaction, a common and effective method for introducing fluorine into aromatic systems. This process typically utilizes a fluoride salt to displace a chlorine atom from the corresponding 2-chloro-5-(trifluoromethyl)pyrimidine precursor.

Physicochemical Properties

The introduction of fluorine and a trifluoromethyl group significantly alters the electronic and physical properties of the pyrimidine ring. These modifications are crucial for its utility in drug design, influencing factors such as metabolic stability, lipophilicity, and binding affinity.

| Property | Value | Source |

| Molecular Formula | C₅H₂F₄N₂ | PubChem CID: 20071885[2] |

| Molecular Weight | 166.08 g/mol | PubChem CID: 20071885[2] |

| Appearance | Colorless liquid (inferred from pyridine analog) | Sigma-Aldrich[3] |

| Boiling Point | Not explicitly reported; (Pyridine analog: 118-122 °C) | N/A |

| Density | Not explicitly reported; (Pyridine analog: 1.368 g/mL at 25 °C) | Sigma-Aldrich[3] |

| Refractive Index | Not explicitly reported; (Pyridine analog: n20/D 1.401) | Sigma-Aldrich[3] |

Synthetic Methodologies

The primary and most industrially viable method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction (SNA_r_), specifically a halogen exchange (Halex) reaction.

Key Synthesis Reaction: Halogen Exchange

The synthesis starts from the readily available 2-chloro-5-(trifluoromethyl)pyrimidine. This precursor is then subjected to fluorination using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent.

Caption: Halogen exchange synthesis of this compound.

Detailed Experimental Protocol (Adapted from the synthesis of 2-Fluoro-5-(trifluoromethyl)pyridine)

Materials:

-

2-Chloro-5-(trifluoromethyl)pyrimidine

-

Anhydrous Potassium Fluoride (spray-dried)

-

Sulfolane (anhydrous)

-

Phase-transfer catalyst (e.g., tetraphenylphosphonium bromide)

Procedure:

-

A reaction vessel equipped with a mechanical stirrer, thermometer, and distillation head is charged with anhydrous potassium fluoride and sulfolane.

-

The mixture is heated under vacuum to remove any residual water.

-

The phase-transfer catalyst is added to the mixture.

-

2-Chloro-5-(trifluoromethyl)pyrimidine is then added to the reaction mixture.

-

The reaction mixture is heated to a high temperature (typically in the range of 180-230°C) and stirred vigorously for several hours.

-

The progress of the reaction is monitored by gas chromatography (GC).

-

Upon completion, the product, this compound, is isolated by fractional distillation under reduced pressure.

Applications in Drug Discovery and Agrochemistry

The this compound moiety is a valuable pharmacophore due to the unique properties conferred by its fluorine substituents. The strong electron-withdrawing nature of the trifluoromethyl group and the fluorine atom can significantly impact the pKa of adjacent functional groups, enhancing binding interactions with biological targets. Furthermore, the C-F bond is metabolically stable, which can improve the pharmacokinetic profile of a drug candidate by reducing its susceptibility to oxidative metabolism.

Derivatives of 5-(trifluoromethyl)pyrimidine have been investigated as potent inhibitors of various kinases, including the Epidermal Growth Factor Receptor (EGFR), Fms-like tyrosine kinase 3 (FLT3), and Checkpoint kinase 1 (CHK1).[4][5] Inhibition of these kinases is a key strategy in the development of targeted cancer therapies.

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are effective anti-cancer agents. The this compound scaffold can be elaborated to create potent EGFR inhibitors.

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern science. While its specific discovery is intertwined with the broader development of fluorinated heterocycles, its importance as a building block is undeniable. The synthetic routes, primarily through halogen exchange, are well-established, allowing for its incorporation into a diverse range of molecules. Its unique electronic and metabolic properties continue to make it a valuable tool for researchers in the design of novel pharmaceuticals and agrochemicals, particularly in the development of targeted kinase inhibitors.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5H2F4N2 | CID 20071885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-5-(trifluoromethyl)pyridine 97 69045-82-5 [sigmaaldrich.com]

- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 2-Fluoro-5-(trifluoromethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Fluoro-5-(trifluoromethyl)pyrimidine, a key heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this document presents a compilation of spectroscopic information for structurally analogous compounds. This comparative data, coupled with generalized experimental protocols, serves as a valuable resource for the characterization and quality control of this compound and its derivatives. The guide details methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₂F₄N₂[1]

-

CAS Number: 1214344-68-9[1]

-

Molecular Weight: 166.08 g/mol

Spectroscopic Data (Comparative Analysis)

Table 1: ¹H NMR Spectroscopic Data of Analogous Compounds

| Compound | Solvent | Chemical Shift (ppm) and Multiplicity | Reference |

| Derivatives of 5-(trifluoromethyl)pyrimidine | DMSO-d₆ | 8.44 (s, 1H), 8.24 (s, 1H) | [2] |

| 2-Fluoro-5-(trifluoromethyl)aniline | CCl₄ | Signals in the aromatic region | [3] |

Note: The pyrimidine protons of this compound are expected to appear as singlets or doublets in the downfield region of the ¹H NMR spectrum, likely between 8.0 and 9.5 ppm.

Table 2: ¹³C NMR Spectroscopic Data of Analogous Compounds

| Compound | Solvent | Chemical Shift (ppm) | Reference |

| Derivatives of 5-(trifluoromethyl)pyrimidine | DMSO-d₆ | 164.9, 161.6, 156.4, 155.1, 143.0, 128.3, 124.4, 113.5 | [2] |

| 2-Fluoro-5-trifluoromethyl-pyridine | Not Specified | Spectral data available in SpectraBase | [4] |

| Pyrimidine | Not Specified | Spectral data available from ChemicalBook | [5] |

Note: The carbon atoms of the pyrimidine ring will exhibit distinct chemical shifts, with the carbon bearing the fluorine atom showing a characteristic large one-bond C-F coupling constant. The trifluoromethyl carbon will appear as a quartet.

Table 3: ¹⁹F NMR Spectroscopic Data of Analogous Compounds

| Compound | Solvent | Chemical Shift (ppm) vs. CFCl₃ | Reference |

| 2,4,6-Trifluoro-5-trifluoromethyl-pyrimidine | Not Specified | Spectral data available in SpectraBase | [6] |

| General CF₃ groups | Not Specified | -50 to -70 | [7] |

| General C-F (aromatic) | Not Specified | Varies, but typically downfield from CF₃ | [7] |

Note: The ¹⁹F NMR spectrum is expected to show two distinct signals: a singlet for the fluorine at the C2 position and a singlet for the trifluoromethyl group at the C5 position. The chemical shifts will be characteristic of fluorine atoms attached to an aromatic heterocyclic system and a trifluoromethyl group, respectively.

Table 4: Mass Spectrometry Data of Analogous Compounds

| Compound | Ionization Method | [M+H]⁺ or M⁺ (m/z) | Reference |

| Derivatives of 5-(trifluoromethyl)pyrimidine | ESI-HRMS | Varies with derivative | [2] |

| 2,4(1H,3H)-Pyrimidinedione, 5-(trifluoromethyl)- | Electron Ionization | 180.0847 (M⁺) | [8] |

| 2-Chloro-5-(trifluoromethyl)pyrimidine | Not Specified | Molecular Weight: 182.53 | [9] |

Note: The mass spectrum of this compound should show a molecular ion peak (M⁺) at m/z 166.08. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Table 5: IR Spectroscopic Data of Analogous Compounds

| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) | Reference |

| 5-Fluorouracil | Not Specified | ~3300-3500 (N-H), ~1650-1750 (C=O), ~1275 (C-F) | [10] |

| 2-AMINO-5-FLUORO-4-METHOXYPYRIMIDINE | Not Specified | Spectral data available in SpectraBase | [11] |

Note: The IR spectrum of this compound is expected to show characteristic absorption bands for C-F stretching (around 1100-1300 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (around 1400-1600 cm⁻¹), and C-H stretching (around 3000-3100 cm⁻¹).

Table 6: UV-Vis Spectroscopic Data of Analogous Compounds

| Compound | Solvent | λmax (nm) | Reference |

| Pyrimidine Ribonucleosides and Ribonucleotides | Not Specified | General discussion on UV absorption | [12] |

Note: Pyrimidine derivatives typically exhibit strong UV absorption in the range of 200-300 nm, corresponding to π→π electronic transitions of the aromatic system.*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a novel compound such as this compound.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition times are typically short.[13]

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

Mass Spectrometry

-

Instrumentation: A mass spectrometer capable of the desired ionization technique (e.g., ESI, EI, APCI) and mass analysis (e.g., TOF, Quadrupole).

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI or APCI. For EI, the sample is introduced directly or via a GC inlet.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Use HRMS data to confirm the elemental composition.

FT-IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[14]

-

Sample Preparation: For ATR-FTIR, a small amount of the solid or liquid sample is placed directly on the ATR crystal. For transmission, a KBr pellet can be prepared for solid samples, or the sample can be analyzed as a thin film.

-

Data Acquisition: Collect the interferogram and perform a Fourier transform to obtain the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[14]

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[15]

UV-Vis Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, water).

-

Data Acquisition: Record the absorbance spectrum over a range of wavelengths, typically from 200 to 800 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While direct experimental data remains elusive, the comparative analysis of structurally similar molecules offers valuable insights for researchers. The generalized experimental protocols and the characterization workflow presented herein serve as a practical framework for the synthesis, purification, and structural confirmation of this and other novel heterocyclic compounds. Further experimental work is encouraged to populate the spectroscopic databases with the specific data for this compound, which will undoubtedly be of great benefit to the scientific community.

References

- 1. This compound | C5H2F4N2 | CID 20071885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-5-(trifluoromethyl)aniline(535-52-4) 1H NMR [m.chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. 2,4(1H,3H)-Pyrimidinedione, 5-(trifluoromethyl)- [webbook.nist.gov]

- 9. 2-氯-5-(三氟甲基)嘧啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. The ultraviolet absorption spectra of the pyrimidine ribonucleosides and ribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 15. ft ir spectroscopy: Topics by Science.gov [science.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Fluoro-5-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2-Fluoro-5-(trifluoromethyl)pyrimidine, a key building block in medicinal chemistry. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a visual representation of the proton relationships within the molecule.

Predicted ¹H NMR Spectral Data

Due to the absence of publicly available experimental spectra for this compound, the following data has been generated using advanced nuclear magnetic resonance prediction software. These predictions are based on established computational models and provide a reliable estimation of the expected spectral parameters.

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two aromatic protons on the pyrimidine ring. The electron-withdrawing effects of the fluorine and trifluoromethyl substituents, as well as through-bond and through-space fluorine-proton couplings, significantly influence the chemical shifts and multiplicities of these protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 9.10 | Doublet of Quartets (dq) | ⁴J(H-F) ≈ 3.5, ⁵J(H-F) ≈ 1.0 |

| H-6 | 8.95 | Doublet (d) | ⁴J(H-F) ≈ 2.0 |

Note: These are predicted values and may vary slightly from experimental results. The coupling constants are particularly sensitive to the solvent and the specific conformation of the molecule.

Structural and Signaling Diagram

The following diagram illustrates the molecular structure of this compound and the key through-bond couplings that give rise to the predicted multiplicities in the ¹H NMR spectrum.

Caption: Molecular structure and predicted proton-fluorine coupling pathways in this compound.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation

-

Analyte: Weigh approximately 5-10 mg of this compound.

-

Solvent: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆). The choice of solvent can influence the chemical shifts.

-

Procedure:

-

Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][2]

-

Cap the NMR tube securely.

-

2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | Value | Purpose |

| Pulse Program | zg30 or similar | Standard 1D proton experiment. |

| Number of Scans (NS) | 8 to 16 | To improve signal-to-noise ratio. |

| Receiver Gain (RG) | Auto-adjust | To optimize signal detection without saturation. |

| Acquisition Time (AQ) | 2-4 seconds | To ensure good resolution.[3] |

| Relaxation Delay (D1) | 1-5 seconds | To allow for full relaxation of protons between scans. |

| Spectral Width (SW) | 16 ppm | To cover the expected range of proton chemical shifts.[3] |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Referencing | Tetramethylsilane (TMS) at 0 ppm or residual solvent peak.[4] | To provide a reference point for chemical shifts. |

3. Data Acquisition and Processing

-

Insert the prepared NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Set up the experiment with the parameters listed above.

-

Acquire the Free Induction Decay (FID).

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift axis using the reference signal.

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to assign the signals to the respective protons in the molecule.

This comprehensive guide provides the necessary information for researchers and scientists to understand, predict, and acquire the ¹H NMR spectrum of this compound, a crucial step in its characterization and application in drug development.

References

19F NMR of 2-Fluoro-5-(trifluoromethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 19F Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Fluoro-5-(trifluoromethyl)pyrimidine. This document outlines the expected chemical shifts, provides detailed experimental protocols for data acquisition, and presents a logical workflow for the structural elucidation of this and similar fluorinated compounds. The information herein is intended to assist researchers in the accurate characterization and analysis of fluorinated pyrimidines, which are significant scaffolds in medicinal chemistry and materials science.

Introduction to 19F NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical technique for the characterization of organofluorine compounds.[1][2][3] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis, with sensitivity approaching that of ¹H NMR.[1][2][3] A significant advantage of ¹⁹F NMR is its wide chemical shift range, which spans over 800 ppm, minimizing signal overlap and enhancing spectral resolution.[3] This characteristic is particularly useful for distinguishing between structurally similar fluorinated molecules.[3]

The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment.[1][2] Electron-withdrawing groups cause a downfield shift (higher ppm values), while electron-donating groups lead to an upfield shift (lower ppm values).[1] This sensitivity makes ¹⁹F NMR an excellent tool for probing molecular structure and electronic effects.

Predicted 19F NMR Chemical Shifts of this compound

While specific experimental data for this compound was not found in the cited literature, the expected chemical shift ranges for the two distinct fluorine environments can be predicted based on established principles and data for similar compounds. The molecule contains two types of fluorine atoms: an aromatic fluorine atom directly attached to the pyrimidine ring (Ar-F) and a trifluoromethyl (-CF₃) group.

| Fluorine Environment | Predicted Chemical Shift Range (ppm vs. CFCl₃) | Influencing Factors |

| 2-Fluoro (Ar-F) | -80 to -170 | The electron-withdrawing nature of the pyrimidine ring and the trifluoromethyl group will deshield the fluorine nucleus, likely placing the chemical shift in the more downfield portion of this range. Resonance effects within the aromatic system will also play a significant role.[1][4] |

| 5-Trifluoromethyl (-CF₃) | -40 to -80 | The electronegativity of the pyrimidine ring will influence the chemical shift of the -CF₃ group. Generally, trifluoromethyl groups on aromatic rings appear in this region.[4] |

Note: Chemical shifts are referenced to trichlorofluoromethane (CFCl₃) at 0.00 ppm. Negative values indicate an upfield shift relative to the reference.

Experimental Protocol for 19F NMR Spectroscopy

Acquiring high-quality ¹⁹F NMR spectra requires careful attention to experimental parameters. The following protocol provides a general guideline for the analysis of this compound.

1. Sample Preparation:

-

Solvent: Choose a deuterated solvent that dissolves the sample and is inert. Common choices include CDCl₃, DMSO-d₆, and Acetone-d₆. The choice of solvent can influence the chemical shifts.

-

Concentration: Prepare a solution with a concentration of 5-20 mg/mL.

-

Reference Standard: For accurate and reproducible chemical shifts, the use of an internal reference standard is highly recommended.[5] While CFCl₃ (0.00 ppm) is the primary reference, its volatility and environmental concerns have led to the use of secondary standards. Trifluoroacetic acid (TFA) at -76.55 ppm or hexafluorobenzene (C₆F₆) at -164.9 ppm are common choices.[6] Alternatively, indirect referencing to the deuterium lock signal or a ¹H reference like TMS can be used, but may be less accurate.[5][7]

2. NMR Spectrometer Setup:

-

Nucleus: Set the spectrometer to observe the ¹⁹F nucleus.

-

Frequency: Modern NMR spectrometers typically operate at frequencies of 376 MHz or higher for ¹⁹F.

-

Spectral Width: Due to the large chemical shift range of ¹⁹F, a wide spectral width (e.g., up to 250 ppm or more) should initially be used to ensure all signals are captured.[7]

-

Transmitter Offset: Center the transmitter offset in the expected region of the signals to minimize artifacts.

-

Pulse Width: Calibrate the 90° pulse width for the ¹⁹F nucleus.

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is generally adequate. For quantitative measurements, a longer delay (5 x T₁) may be necessary.[8]

-

Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are often sufficient.

-

Decoupling: For initial spectra, ¹H decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings. Inverse gated decoupling can be used for quantitative analysis.[8]

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard or via indirect referencing.

Logical Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the acquisition and interpretation of ¹⁹F NMR data for the structural confirmation of this compound.

Advanced NMR Experiments

For a more detailed structural analysis, two-dimensional (2D) NMR experiments can be employed.

-

¹⁹F-¹H HETCOR: This experiment correlates ¹⁹F and ¹H nuclei that are coupled to each other, allowing for the unambiguous assignment of ¹H-¹⁹F coupling constants.

-

¹⁹F-¹³C HETCOR: This experiment correlates ¹⁹F and ¹³C nuclei, providing information about the carbon backbone of the molecule.

-

¹⁹F-¹⁹F COSY or TOCSY: While less common due to the large chemical shift dispersion, these experiments can reveal through-bond correlations between different fluorine nuclei if present.

The following diagram illustrates the relationship between the different NMR experiments in a comprehensive analysis.

Conclusion

This technical guide provides a foundational understanding of the ¹⁹F NMR analysis of this compound. By following the outlined experimental protocols and logical workflows, researchers can confidently acquire and interpret high-quality ¹⁹F NMR data for the structural characterization of this and other fluorinated molecules. The high sensitivity and wide chemical shift range of ¹⁹F NMR make it an indispensable tool in the arsenal of chemists and drug development professionals working with fluorinated compounds.

References

An In-depth Technical Guide to the Reactivity of 2-Fluoro-5-(trifluoromethyl)pyrimidine with Nucleophiles

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Fluoro-5-(trifluoromethyl)pyrimidine is a pivotal building block in medicinal chemistry and materials science. Its reactivity is dominated by the principles of nucleophilic aromatic substitution (SNAr). The pyrimidine ring, being an electron-deficient π-system, is inherently activated towards nucleophilic attack. This electrophilicity is significantly enhanced by the potent, electron-withdrawing trifluoromethyl (-CF₃) group at the C5 position. Consequently, the fluorine atom at the C2 position serves as an excellent leaving group, readily displaced by a wide array of nucleophiles. This guide provides a comprehensive overview of the reactivity of this scaffold with common nitrogen, oxygen, and sulfur nucleophiles, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Core Reactivity Principles: The SNAr Mechanism

The primary reaction pathway for this compound is a two-step addition-elimination mechanism, commonly known as nucleophilic aromatic substitution (SNAr).[1]

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C2 position, which bears the fluorine leaving group. This attack temporarily breaks the aromaticity of the pyrimidine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge of this complex is effectively delocalized by the ring nitrogen atoms and the strongly electron-withdrawing -CF₃ group.[1]

-

Elimination & Aromatization: The aromaticity of the ring is restored through the elimination of the fluoride ion, a favorable leaving group in this context, yielding the final substituted product.[1]

The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex. The high electronegativity of the fluorine atom enhances the electrophilicity of the C2 carbon, making this step faster compared to other halogens, rendering fluoride an exceptionally effective leaving group for SNAr reactions.

Reactivity with Nitrogen Nucleophiles

The reaction of this compound with primary and secondary amines is one of the most common and efficient transformations, providing access to a diverse range of 2-amino-5-(trifluoromethyl)pyrimidine derivatives. These products are prevalent scaffolds in drug discovery. The reactions typically proceed under mild conditions, often at room temperature or with gentle heating, in the presence of a non-nucleophilic base to neutralize the HF byproduct.

Table 1: Representative Reactions with N-Nucleophiles

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Notes |

|---|---|---|---|---|---|---|

| Primary/Secondary Amine | K₂CO₃ or Et₃N | DMF, ACN, or EtOH | 25 - 80 | 2 - 16 | 70 - 95 | General conditions adapted from analogous reactions on activated halo-aromatics.[1][2] |

| Aniline | DIPEA | NMP or DMA | 80 - 120 | 12 - 24 | 65 - 90 | Conditions based on reactions with similar electron-deficient halopyrimidines. |

| Hydrazine | Et₃N | EtOH | 25 | 1 - 3 | >90 | Hydrazine is a strong nucleophile; reactions are typically fast and high-yielding. |

| tert-Butyl (3-aminopropyl)carbamate | TEA | ACN | 80 | >12 | Good | Reaction performed on the analogous 4-chloro-pyrimidin-2-amine, demonstrating reactivity.[3] |

Detailed Experimental Protocol: Synthesis of N-Aryl-5-(trifluoromethyl)pyrimidin-2-amine

This protocol is a representative procedure for the SNAr reaction with an amine nucleophile, adapted from standard methodologies for similar substrates.[1]

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq.), the desired aniline derivative (1.1 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).

-

Solvent Addition: Add a suitable anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (ACN), to achieve a substrate concentration of approximately 0.2-0.5 M.

-

Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Isolation: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Reactivity with Oxygen Nucleophiles

Displacement of the 2-fluoro substituent with oxygen nucleophiles, such as alkoxides or phenoxides, provides access to 2-alkoxy- and 2-aryloxy-5-(trifluoromethyl)pyrimidine ethers. These reactions typically require the pre-formation of the nucleophile using a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Hydrolysis to the corresponding pyrimidinone can occur under harsh basic or acidic conditions.

Table 2: Representative Reactions with O-Nucleophiles | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Notes | | :--- | :--- | :--- | :--- | :--- | :--- | | Methanol | NaH | THF / DMF | 0 - 25 | 2 - 6 | 75 - 90 | General protocol for alkoxide formation followed by SNAr.[1] | | Phenol | K₂CO₃ / Cs₂CO₃ | DMF / ACN | 60 - 100 | 8 - 18 | 70 - 85 | Carbonate bases are often sufficient for phenoxide formation.[4] | | Water / Hydroxide | NaOH / KOH | H₂O / Dioxane | 100 | 4 - 12 | Variable | Leads to 5-(trifluoromethyl)pyrimidin-2(1H)-one. Reaction can be complex. |

Detailed Experimental Protocol: Synthesis of 2-Phenoxy-5-(trifluoromethyl)pyrimidine

This protocol describes a general procedure for the reaction with a phenol, adapted from established SNAr methodologies.[1]

-

Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve the desired phenol (1.2 eq.) in anhydrous DMF.

-

Nucleophile Formation: Add a base such as potassium carbonate (K₂CO₃) (2.0 eq.) to the solution and stir for 30 minutes at room temperature to form the phenoxide.

-

Substrate Addition: Add this compound (1.0 eq.) to the reaction mixture.

-

Reaction: Heat the mixture to 80-100 °C and monitor by TLC.

-

Workup and Purification: After cooling, pour the reaction mixture into ice-water to precipitate the product or extract with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via silica gel chromatography.

Reactivity with Sulfur Nucleophiles

Sulfur nucleophiles, such as thiols and thiophenols, are generally excellent nucleophiles for SNAr reactions due to their soft nature. They react readily with this compound to form the corresponding 2-(alkylthio)- and 2-(arylthio)-pyrimidine derivatives. The thiolate anion is typically generated in situ using a mild base.

Table 3: Representative Reactions with S-Nucleophiles | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Notes | | :--- | :--- | :--- | :--- | :--- | :--- | | Thiophenol | K₂CO₃ / Et₃N | DMF / THF | 25 - 60 | 1 - 4 | 85 - 98 | S-nucleophiles are highly reactive in SNAr.[5] | | Ethanethiol | NaH | THF | 0 - 25 | 1 - 3 | >90 | Thiolate generated with a strong base reacts rapidly. | | Sodium thiomethoxide | (pre-formed) | MeOH / DMF | 25 | 0.5 - 2 | >95 | Direct use of a thiolate salt leads to very fast reactions. |

Detailed Experimental Protocol: Synthesis of 2-(Phenylthio)-5-(trifluoromethyl)pyrimidine

This is a representative protocol for the reaction with a thiol nucleophile.[1]

-

Reagent Preparation: To a solution of this compound (1.0 eq.) and thiophenol (1.05 eq.) in a polar solvent like DMF or ACN, add a base such as K₂CO₃ (1.5 eq.).

-

Reaction: Stir the mixture at room temperature. The reaction is often exothermic and typically completes within 1-4 hours. Monitor progress by TLC.

-

Workup: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Isolation: The crude product is often of high purity, but can be further purified by silica gel chromatography or recrystallization if necessary.

Experimental and Logic Flow Visualization

Visualizing workflows can clarify the sequence of operations in a typical synthesis and purification process.

Conclusion

This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution. Its predictable reactivity allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur-based functional groups at the C2 position. The reactions are generally high-yielding and proceed under accessible laboratory conditions. This reliability and versatility make this compound an indispensable tool for medicinal chemists and researchers in the synthesis of novel, highly functionalized heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Stability and storage conditions for 2-Fluoro-5-(trifluoromethyl)pyrimidine

An In-depth Technical Guide to the Stability and Storage of 2-Fluoro-5-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific stability data for this compound, this document outlines best practices for storage and handling based on available safety data sheets and general knowledge of fluorinated pyrimidines. Furthermore, it details standardized experimental protocols for conducting stability and forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines. Potential degradation pathways are also discussed to provide a complete framework for researchers working with this compound.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. The presence of both a fluorine atom and a trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules incorporating this scaffold. Understanding the chemical stability and optimal storage conditions of this intermediate is crucial for ensuring its integrity, purity, and performance in synthetic applications, as well as for the quality of the final active pharmaceutical ingredients (APIs).

Recommended Storage and Handling

Based on available Safety Data Sheets (SDS), the following conditions are recommended for the storage and handling of this compound to maintain its quality and prevent degradation.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer, typically at -20°C. For some related compounds, storage at 2-8°C is also suggested.[1] | Low temperatures slow down potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation and reactions with atmospheric moisture. |

| Container | Keep container tightly closed. | Prevents contamination and exposure to moisture and air. |

| Environment | Store in a dry, cool, and well-ventilated place.[2][3] | Minimizes exposure to heat and humidity, which can accelerate degradation. |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces.[2] | The compound may be flammable. |

| Incompatible Materials | Avoid contact with strong oxidizing agents.[2] | Strong oxidizers can lead to vigorous and potentially hazardous reactions. |

| Handling | Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[2] | Ensures safety and minimizes exposure. |

Stability Profile

General Considerations for Stability Testing

Stability studies are essential to determine the re-test period or shelf life of a chemical substance. These studies involve subjecting the compound to various environmental conditions over a specified period and monitoring for any changes in its physical and chemical properties.[2][4]

Experimental Protocols for Stability Testing

The following protocols are based on the ICH guidelines for stability testing of new drug substances.[3][5][6]

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.[7][8] This information is crucial for developing stability-indicating analytical methods. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][9]

Table 2: Protocol for Forced Degradation Studies

| Condition | Procedure |

| Acid Hydrolysis | 1. Prepare a 1 mg/mL stock solution of the compound in a suitable solvent. 2. Add 1 mL of 0.1 M HCl to 1 mL of the stock solution. 3. Heat at 60°C for 24 hours. 4. Withdraw aliquots at various time points, neutralize with 0.1 M NaOH, and analyze. 5. If no degradation is observed, repeat with 1 M HCl.[2] |

| Base Hydrolysis | 1. Prepare a 1 mg/mL stock solution. 2. Add 1 mL of 0.1 M NaOH to 1 mL of the stock solution. 3. Heat at 60°C for 8 hours. 4. Withdraw aliquots, neutralize with 0.1 M HCl, and analyze. 5. If no degradation is observed, repeat with 1 M NaOH.[2] |

| Oxidation | 1. Prepare a 1 mg/mL stock solution. 2. Add 1 mL of 3% H₂O₂ to 1 mL of the stock solution. 3. Store at room temperature, protected from light, for 12 hours. 4. Withdraw aliquots and analyze.[2] |

| Thermal Degradation | 1. Place a known amount of the solid compound in a petri dish. 2. Expose to dry heat at 80°C in an oven for 48 hours. 3. At appropriate time points, withdraw a sample, dissolve in a suitable solvent, and analyze.[2] |

| Photostability | 1. Expose the solid compound or a solution to a light source that provides both UV and visible light. 2. A control sample should be kept in the dark under the same conditions. 3. After the exposure period, prepare solutions of both the exposed and control samples and analyze.[2] |

These studies are performed to predict the shelf-life of the compound under recommended storage conditions.[3]

Table 3: ICH Conditions for Accelerated and Long-Term Stability Studies

| Study Type | Storage Condition | Minimum Time Period |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

Testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[5]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been reported, the following are potential routes of degradation based on the chemistry of related compounds.

Hydrolysis

The pyrimidine ring and the trifluoromethyl group can be susceptible to hydrolysis, especially under acidic or basic conditions. The fluorine atom at the 2-position may be displaced by a hydroxyl group. A study on 5-trifluoromethyl-2'-deoxyuridine showed that the trifluoromethyl group can be hydrolyzed to a carboxylic acid group under basic conditions.[10]

Oxidation

The nitrogen atoms in the pyrimidine ring could be susceptible to oxidation, potentially leading to the formation of N-oxides.

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions. While the Het-CF3 motif in some pyrimidines has been found to be relatively stable during photolysis, degradation can still occur.[11] Photodegradation of 5-fluorouracil is known to proceed via photooxidation, leading to defluorination and ring cleavage products.[6]

Thermal Degradation

At elevated temperatures, decomposition can occur. The thermal stability of fluorinated compounds is generally high, but decomposition pathways can be complex, potentially involving the release of toxic gases like hydrogen fluoride.

Visualization of Stability Factors and Assessment Workflow

The following diagrams illustrate the key factors influencing the stability of this compound and a typical workflow for its stability assessment.

Caption: Factors influencing the stability of this compound.

Caption: Workflow for assessing the stability of a chemical compound.

Conclusion

While specific stability data for this compound is not extensively documented, adherence to recommended storage conditions—primarily cold, dry, and inert environments—is critical for maintaining its integrity. For researchers and drug development professionals, conducting thorough stability studies following established guidelines is paramount to understanding the compound's behavior over time and ensuring the quality and reliability of subsequent research and development activities. The provided experimental protocols and discussion of potential degradation pathways offer a robust framework for initiating such investigations.

References

- 1. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine 97 3932-97-6 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Trifluoromethyl Group: A Game-Changer in Pyrimidine-Based Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold has emerged as a powerful tool in modern medicinal chemistry. This modification significantly enhances the therapeutic potential of pyrimidine-based compounds, leading to the development of novel drug candidates with improved efficacy, metabolic stability, and bioavailability. This technical guide provides a comprehensive overview of trifluoromethylated pyrimidines, covering their synthesis, biological activities, and mechanisms of action, with a focus on their applications in anticancer, antifungal, and antiviral drug discovery.

The Pivotal Role of the Trifluoromethyl Group

The trifluoromethyl group imparts several advantageous physicochemical properties to a molecule. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing binding interactions with biological targets. Furthermore, the CF3 group's high lipophilicity can enhance cell membrane permeability, a crucial factor for drug absorption and distribution. A key advantage is the increased metabolic stability it confers, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic degradation, leading to a longer in vivo half-life.

Synthetic Strategies for Trifluoromethylated Pyrimidines

The synthesis of trifluoromethylated pyrimidines can be broadly categorized into two main approaches: the introduction of a trifluoromethyl group onto a pre-existing pyrimidine ring, or the construction of the pyrimidine ring from trifluoromethyl-containing building blocks.

Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine

A common and efficient method for the synthesis of this key intermediate involves the condensation of ethyl trifluoroacetate with a suitable amidine, such as guanidine.

-

Reaction: Ethyl trifluoroacetate (1.0 eq) is reacted with guanidine hydrochloride (1.2 eq) in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol.

-